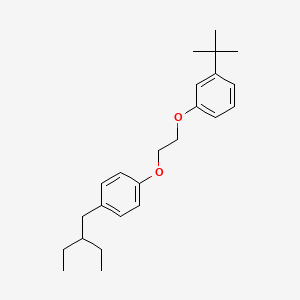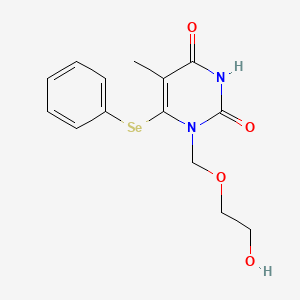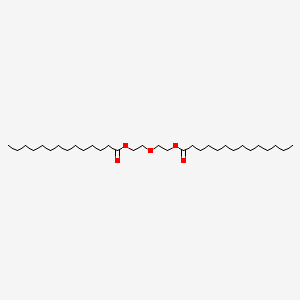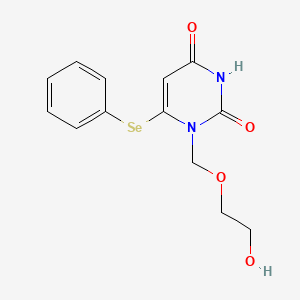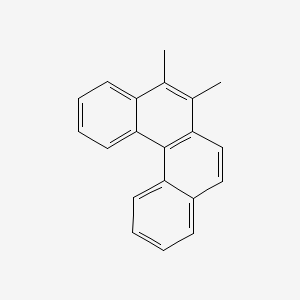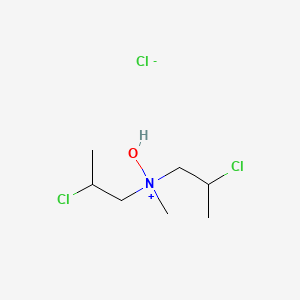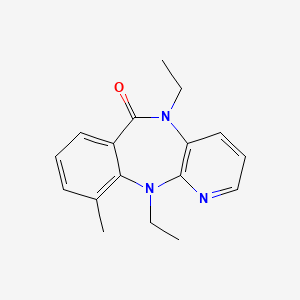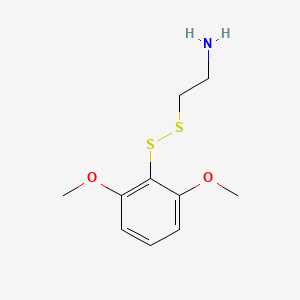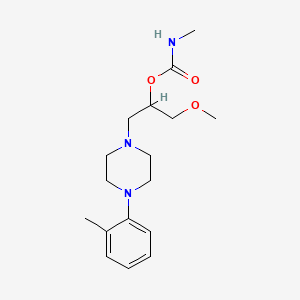
alpha-Methoxymethyl-4-o-tolyl-1-piperazineethanol methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Methoxymethyl-4-o-tolyl-1-piperazineethanol methylcarbamate is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methoxymethyl group and an o-tolyl group, along with an ethanol and methylcarbamate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Methoxymethyl-4-o-tolyl-1-piperazineethanol methylcarbamate typically involves multiple steps, starting with the preparation of the piperazine ring. The methoxymethyl group is introduced through a reaction with methoxymethyl chloride under basic conditions. The o-tolyl group is then added via a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-Methoxymethyl-4-o-tolyl-1-piperazineethanol methylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, alkyl halides, polar aprotic solvents.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Alpha-Methoxymethyl-4-o-tolyl-1-piperazineethanol methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of alpha-Methoxymethyl-4-o-tolyl-1-piperazineethanol methylcarbamate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various physiological responses, such as inhibition of microbial growth or modulation of neurotransmitter levels .
Comparaison Avec Des Composés Similaires
Similar Compounds
Alpha-Methoxymethyl-4-o-tolyl-1-piperazineethanol: Lacks the methylcarbamate group, resulting in different chemical properties and applications.
Alpha-Methoxymethyl-4-o-tolyl-1-piperazineethanol ethylcarbamate: Similar structure but with an ethylcarbamate group instead of a methylcarbamate group, leading to variations in reactivity and biological activity.
Uniqueness
Alpha-Methoxymethyl-4-o-tolyl-1-piperazineethanol methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
102233-24-9 |
|---|---|
Formule moléculaire |
C17H27N3O3 |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
[1-methoxy-3-[4-(2-methylphenyl)piperazin-1-yl]propan-2-yl] N-methylcarbamate |
InChI |
InChI=1S/C17H27N3O3/c1-14-6-4-5-7-16(14)20-10-8-19(9-11-20)12-15(13-22-3)23-17(21)18-2/h4-7,15H,8-13H2,1-3H3,(H,18,21) |
Clé InChI |
FQAYLEMUHCIKDA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N2CCN(CC2)CC(COC)OC(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methoxy-3,3a,4,5-tetrahydro-2h-cyclopenta[a]naphthalen-2-one](/img/structure/B12801441.png)



